molecular formula C12H13NO2 B6321489 1-Ethyl-4-methyl-1H-indole-2-carboxylic acid CAS No. 1228747-82-7

1-Ethyl-4-methyl-1H-indole-2-carboxylic acid

Cat. No.: B6321489
CAS No.: 1228747-82-7
M. Wt: 203.24 g/mol
InChI Key: MHJADBJNRMTDHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-4-methyl-1H-indole-2-carboxylic acid (CAS 1228747-82-7) is a functionalized indole derivative of significant interest in medicinal and organic chemistry research. With a molecular formula of C12H13NO2 and a molecular weight of 203.24 g/mol, this compound serves as a versatile building block for the synthesis of more complex molecules . The structure features a carboxylic acid functional group at the 2-position of the indole ring, which can be readily transformed into other valuable functionalities, such as hydrazides and thiosemicarbazides, for subsequent heterocyclization reactions to create diverse chemical libraries . Indole derivatives are a prominent class of heterocyclic compounds with a broad spectrum of reported biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, and antimicrobial properties . The specific N-alkyl (ethyl) and C-alkyl (methyl) substitutions on the indole core are strategic modifications that can influence the compound's physicochemical properties and its interaction with biological targets. Researchers utilize this chemical as a key intermediate in the exploration of new therapeutic agents and as a probe for studying biochemical pathways. The product is accompanied by appropriate safety information and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

1-ethyl-4-methylindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-3-13-10-6-4-5-8(2)9(10)7-11(13)12(14)15/h4-7H,3H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHJADBJNRMTDHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC(=C2C=C1C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformational Chemistry of 1 Ethyl 4 Methyl 1h Indole 2 Carboxylic Acid

Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Core

The indole ring is inherently electron-rich, making it highly susceptible to electrophilic aromatic substitution. ic.ac.uk The highest electron density is typically located at the C3 position, rendering it the most nucleophilic and common site for electrophilic attack. researchgate.netwikipedia.orgmasterorganicchemistry.com For 1-Ethyl-4-methyl-1H-indole-2-carboxylic acid, the N-ethyl and C4-methyl groups both donate electron density into the ring, further enhancing its reactivity. While the carboxylic acid at the C2 position is an electron-withdrawing group and deactivates the ring, the C3 position generally remains the preferred site for substitution. nih.gov

The C3 position of 1-Ethyl-4-methyl-1H-indole-2-carboxylic acid is the primary target for a range of electrophilic substitution reactions, including the introduction of acyl, alkyl, and sulfonyl groups.

Acylation: Friedel-Crafts acylation and related reactions provide a direct route to C3-acylated indoles. masterorganicchemistry.com A common and mild method for introducing a formyl group is the Vilsmeier-Haack reaction, which utilizes phosphoryl chloride and a formamide (B127407) derivative. nih.gov For instance, the acylation of the indole core at C3 can be achieved using acyl chlorides or anhydrides in the presence of a Lewis acid catalyst. masterorganicchemistry.com

Alkylation: Friedel-Crafts alkylation allows for the introduction of alkyl groups at the C3 position using alkyl halides and a Lewis acid catalyst. masterorganicchemistry.commasterorganicchemistry.com However, this reaction can sometimes be complicated by polyalkylation and carbocation rearrangements. Milder alkylation methods, such as reaction with activated alkenes (Michael addition) or Mannich reactions, are often preferred to achieve controlled C3-alkylation.

Sulfonation: Sulfonation of the indole ring can be accomplished using sulfur trioxide complexes, such as SO3-pyridine or SO3-dioxane. The reaction typically occurs at the C3 position to yield the corresponding indole-3-sulfonic acid.

Reaction TypeReagent ExamplesProduct Type
Acylation Acetyl chloride/AlCl₃3-Acetyl-1-ethyl-4-methyl-1H-indole-2-carboxylic acid
Formylation POCl₃, DMF (Vilsmeier-Haack)3-Formyl-1-ethyl-4-methyl-1H-indole-2-carboxylic acid
Alkylation Ethyl bromide/FeCl₃3-Ethyl-1-ethyl-4-methyl-1H-indole-2-carboxylic acid
Sulfonation SO₃-Pyridine complex1-Ethyl-4-methyl-2-carboxy-1H-indole-3-sulfonic acid

Halogenation of the indole nucleus is a key transformation for introducing functional handles for further synthetic modifications, such as cross-coupling reactions. The reaction typically proceeds with high regioselectivity at the C3 position.

Common reagents for this purpose include N-halosuccinimides (NCS, NBS, NIS) for chlorination, bromination, and iodination, respectively. For example, treatment of an indole-2-carboxylate (B1230498) with N-bromosuccinimide (NBS) would be expected to yield the 3-bromo derivative. nih.gov

The stability of the resulting 3-haloindoles can be a concern, as they are often sensitive to light, acid, and heat. They can serve as versatile intermediates but may require careful handling and are often used immediately in subsequent reaction steps. The presence of the electron-withdrawing carboxylic acid group at C2 may lend some stability to the haloindole product compared to unsubstituted indoles.

Halogenation ReactionReagentExpected Major Product
Bromination N-Bromosuccinimide (NBS)3-Bromo-1-ethyl-4-methyl-1H-indole-2-carboxylic acid
Chlorination N-Chlorosuccinimide (NCS)3-Chloro-1-ethyl-4-methyl-1H-indole-2-carboxylic acid
Iodination N-Iodosuccinimide (NIS)3-Iodo-1-ethyl-4-methyl-1H-indole-2-carboxylic acid

Direct nitration of the indole ring is often complex due to the sensitivity of the indole nucleus to strong acidic and oxidative conditions typically used for nitration (e.g., HNO₃/H₂SO₄). These conditions can lead to polymerization or degradation of the starting material.

When nitration is successful, the regioselectivity is governed by a combination of electronic and steric factors. While C3 is the most electronically favored site for electrophilic attack, nitration can also occur on the benzene (B151609) portion of the indole ring. The directing effects of the substituents on 1-Ethyl-4-methyl-1H-indole-2-carboxylic acid are:

N-Ethyl group: Activating, directs to C3 and C5.

C4-Methyl group: Activating, ortho- and para-directing (to C5 and C7).

C2-Carboxylic acid: Deactivating, meta-directing (to C5 and C7).

The combined influence of these groups suggests that nitration on the benzene ring is highly probable, with the C5 and C7 positions being the most likely sites. Studies on the nitration of related indoline-2-carboxylic acid derivatives have shown that nitration occurs primarily at the C5 and C6 positions of the benzene ring, followed by dehydrogenation to restore the indole aromaticity. researchgate.netresearchgate.net This provides a strong indication that under suitable conditions, nitration of 1-Ethyl-4-methyl-1H-indole-2-carboxylic acid would likely yield a mixture of 5-nitro and 7-nitro isomers.

Nucleophilic Transformations and N-Functionalization

For indoles possessing a proton on the nitrogen atom (N-H indoles), N-deprotonation is a fundamental and widely used strategy for N-functionalization. mdpi.com Treatment with a sufficiently strong base (e.g., sodium hydride, potassium hydroxide (B78521), or organolithium reagents) generates a highly nucleophilic indolide anion. This anion can then readily react with a wide variety of electrophiles, such as alkyl halides or acyl chlorides, to form N-substituted indoles. mdpi.com

However, the subject compound, 1-Ethyl-4-methyl-1H-indole-2-carboxylic acid , is already substituted at the N1 position with an ethyl group. Consequently, it lacks the acidic N-H proton required for deprotonation. Therefore, this specific pathway of N-deprotonation to form an N-anion for subsequent functionalization is not applicable to this molecule.

Carboxylic Acid Functional Group Manipulations

The carboxylic acid group at the C2 position is a versatile functional handle that can be readily converted into a variety of other functional groups. These transformations are crucial for building molecular complexity and modifying the properties of the parent molecule.

Common manipulations include:

Esterification: The carboxylic acid can be converted to an ester by reaction with an alcohol under acidic catalysis (Fischer esterification) or by first converting the acid to a more reactive acyl chloride followed by reaction with an alcohol. nih.gov

Amide Formation: Amides can be synthesized by reacting the carboxylic acid with an amine using a peptide coupling agent (e.g., EDCI, DCC) or by converting the acid to an acyl chloride and then treating it with an amine. eurjchem.com

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol (1-ethyl-4-methyl-1H-indol-2-yl)methanol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Decarboxylative Halogenation: In some cases, carboxylic acids can undergo decarboxylative halogenation (halodecarboxylation) to replace the carboxyl group with a halogen atom, although this often requires specific reagents and conditions. nih.govacs.org

Decarboxylation: Removal of the carboxylic acid group to yield 1-ethyl-4-methyl-1H-indole can be achieved, though it typically requires harsh thermal conditions, sometimes with a catalyst like copper powder. nih.gov

TransformationReagentsProduct
Esterification Ethanol (B145695), H₂SO₄ (catalyst)Ethyl 1-ethyl-4-methyl-1H-indole-2-carboxylate
Amide Formation 1. SOCl₂2. Ammonia (B1221849) (NH₃)1-Ethyl-4-methyl-1H-indole-2-carboxamide
Reduction Lithium Aluminum Hydride (LiAlH₄)(1-Ethyl-4-methyl-1H-indol-2-yl)methanol
Decarboxylation Heat, Copper catalyst1-Ethyl-4-methyl-1H-indole

Esterification and Amidation Reactions (e.g., via acyl chloride intermediates)

The carboxylic acid moiety of 1-ethyl-4-methyl-1H-indole-2-carboxylic acid is readily converted into a variety of ester and amide derivatives. A common and efficient method for these transformations involves the initial conversion of the carboxylic acid to a more reactive acyl chloride intermediate. This is typically achieved by treating the parent acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is a highly electrophilic species that readily reacts with nucleophiles like alcohols and amines to furnish the corresponding esters and amides, respectively.

The general scheme for this two-step process is as follows:

Acyl Chloride Formation: The carboxylic acid reacts with a chlorinating agent, such as thionyl chloride, to produce the acyl chloride, with byproducts like sulfur dioxide and hydrogen chloride.

Nucleophilic Acyl Substitution: The acyl chloride is then treated with an alcohol (R'-OH) or a primary/secondary amine (R'R''NH) to yield the desired ester or amide. This step is a classic nucleophilic acyl substitution, where the alcohol or amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the displacement of the chloride ion.

This methodology allows for the synthesis of a wide array of derivatives. For instance, reaction of the acyl chloride with ethanol would yield ethyl 1-ethyl-4-methyl-1H-indole-2-carboxylate. Similarly, reaction with various primary and secondary amines can produce a diverse library of N-substituted amides.

Table 1: Reagents for Esterification and Amidation via Acyl Chloride
TransformationStep 1: Acyl Chloride Formation ReagentStep 2: NucleophileProduct Type
EsterificationThionyl chloride (SOCl₂)Alcohol (e.g., Methanol, Ethanol)Ester
EsterificationOxalyl chloride ((COCl)₂)PhenolPhenyl Ester
AmidationThionyl chloride (SOCl₂)Primary Amine (e.g., Aniline)N-Substituted Amide
AmidationOxalyl chloride ((COCl)₂)Secondary Amine (e.g., Diethylamine)N,N-Disubstituted Amide

Decarboxylation Pathways and Reaction Mechanisms (e.g., acid-catalyzed, metal-free conditions)

The removal of the C2-carboxyl group, a process known as decarboxylation, is a fundamental transformation of indole-2-carboxylic acids. This reaction is often a key step in the synthesis of indoles that are unsubstituted at the 2-position. Several methods have been developed to effect this transformation, ranging from thermal decomposition to catalyzed reactions.

Acid-Catalyzed Decarboxylation: In strongly acidic media, the decarboxylation of indole-2-carboxylic acids can proceed through a mechanism involving the formation of a protonated carbonic acid intermediate. The process is initiated by the addition of water to the carboxyl group, forming a hydrated species. Subsequent C-C bond cleavage releases the relatively stable protonated carbonic acid, which then decomposes to carbon dioxide and a proton. This pathway is catalytic in both acid and water.

Metal-Free Decarboxylation: Decarboxylation can also be achieved under metal-free conditions. For some indolecarboxylic acids, simply heating the compound above its melting point is sufficient to induce the loss of CO₂. Other methods employ basic conditions, for example, using potassium carbonate in a suitable solvent, to facilitate the reaction. The use of ionic liquids in conjunction with microwave irradiation has also been reported as an efficient, metal-free paradigm for the decarboxylation of heteroaromatic carboxylic acids. These methods are advantageous as they avoid potential contamination of the product with metal residues.

Table 2: Comparison of Decarboxylation Methods for Indole-2-Carboxylic Acids
MethodTypical ConditionsKey FeaturesReference
ThermalHeating above melting pointSimple, no reagents required.
Acid-CatalyzedConcentrated mineral acid (e.g., H₂SO₄)Proceeds via a protonated carbonic acid intermediate.
Copper-CatalyzedCopper salt (e.g., Cu₂O, copper chromite) in a high-boiling solvent like quinolineGenerally provides improved yields and requires lower temperatures than thermal methods.
Metal-Free (Basic)K₂CO₃ in a solvent like DMSO or acetonitrileAvoids transition metal catalysts.

Ring System Modifications and Rearrangements

Beyond transformations of the carboxyl group, the indole nucleus of 1-ethyl-4-methyl-1H-indole-2-carboxylic acid is susceptible to a range of modifications, including reduction, annulation, and oxidation reactions.

Reduction Chemistry of the Indole and Benzene Rings (e.g., to Indoline (B122111), Dihydroindole)

The indole ring system can be selectively reduced to the corresponding indoline (2,3-dihydroindole) derivative. This transformation saturates the C2-C3 double bond of the pyrrole (B145914) ring. A particularly effective method for the reduction of indole-2-carboxylic acids to indoline-2-carboxylic acids involves the use of dissolving metal reductions. Specifically, reacting the indole-2-carboxylic acid with an alkali metal, such as lithium, sodium, or potassium, in liquid ammonia can efficiently yield the desired indoline-2-carboxylic acid. This process is often carried out in an inert solvent like tetrahydrofuran.

Alternatively, catalytic hydrogenation can be employed. The palladium-catalyzed reduction of N-(tert-butoxycarbonyl)indoles using polymethylhydrosiloxane (B1170920) as the reducing agent has been described as a smooth method to obtain N-(tert-butoxycarbonyl)indolines. While this specific example involves a protected indole, similar catalytic approaches can be adapted for other indole derivatives. The choice of catalyst and reaction conditions can influence the extent of reduction, potentially allowing for the saturation of the benzene portion of the ring system under more forcing conditions, though this is less common for indole-2-carboxylic acids.

Annulation and Intramolecular Rearrangement Reactions (e.g., [4+3]-Annulation, carboxylate migration)

Indole-2-carboxylic acids can participate in more complex transformations such as annulation and rearrangement reactions. For example, in the presence of a copper catalyst, indole-2-carboxylic acids have been shown to react with substituted propargyl alcohols to form fused seven-membered lactones, known as oxepinoindolones, through a [4+3]-annulation reaction. This reaction constructs a new ring fused to the indole core.

Interestingly, these reaction conditions can also promote intramolecular rearrangements. Under certain Lewis or Brønsted acid catalysis, a decarboxylative cyclization can occur. In some instances, this process is accompanied by an unexpected migration of the carboxylate group from the C3 to the C2 position of the indole ring before the cyclization event takes place. This highlights the potential for skeletal rearrangements in the indole-2-carboxylic acid system under acidic conditions.

Oxidative Chemistry of the Indole-2-carboxylic Acid Moiety

The indole ring is an electron-rich heterocycle and is therefore susceptible to oxidation. The electrochemical oxidation of indole-2-carboxylic acid in neutral aqueous solution has been studied, revealing a complex reaction pathway. The oxidation can lead to the formation of a variety of products, including 2,4-, 2,6-, and 2,7-dioxindoles, as well as various C-O-C and C-C linked dimeric structures.

The mechanism of oxidation often involves the initial formation of radical cations or other reactive intermediates which then undergo further reactions such as dimerization or reaction with water to form hydroxylated species, which can then tautomerize to the more stable oxindole (B195798) or dioxindole structures. The specific products formed are highly dependent on the reaction conditions, such as pH and the nature of the oxidant or electrode potential.

Advanced Derivatization and Structure Activity Relationship Sar Studies

Rational Design of Functionalized 1-Ethyl-4-methyl-1H-indole-2-carboxylic Acid Derivatives

The rational design of derivatives of the 1-Ethyl-4-methyl-1H-indole-2-carboxylic acid scaffold focuses on strategic structural modifications to enhance interactions with biological targets. A key design strategy involves introducing a carboxyl group at the C2 position of the indole (B1671886) structure to facilitate metal chelation, a critical interaction for certain enzyme inhibitory activities. The indole nucleus itself can chelate with metal ions, such as Mg²⁺, within the active sites of enzymes like HIV-1 integrase.

Further functionalization is guided by the structural features of the target's active site. For instance, introducing a halogenated benzene (B151609) ring at the C6 position can promote π–π stacking interactions with viral DNA. Similarly, adding a long branch at the C3 position of the indole core can improve interactions with hydrophobic cavities near the enzyme's active site. Computational methods, such as molecular docking, are instrumental in identifying potential modifications by simulating the binding modes of designed derivatives within the target's active site. This structure-based approach allows for the optimization of substituents to improve both metal-chelating and π-stacking interactions.

Covalent Modification and Conjugation Strategies

Covalent modification of the 1-Ethyl-4-methyl-1H-indole-2-carboxylic acid scaffold through conjugation with other chemical moieties is a powerful strategy to create hybrid molecules with potentially enhanced or novel biological activities.

The carboxylic acid group of indole-2-carboxylic acids serves as a convenient handle for conjugation with amino acids and peptides. These conjugation reactions are typically facilitated by coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of additives such as N-hydroxybenzotriazole (HOBt) to minimize racemization. This method allows for the synthesis of a wide range of indole-2-carboxamides linked to various amino acid esters.

The rationale behind creating these conjugates is to leverage the properties of both the indole core and the attached amino acid or peptide. Amino acids and peptides can influence the solubility, cell permeability, and target specificity of the parent indole molecule. For example, dipeptide indole carboxamides have shown inhibitory activity against viral proteases. The synthesis of these conjugates has been successfully applied to various indole carboxylic acids and natural amino acids, indicating that the approach is versatile and tolerates a range of functional groups on both components.

The indole-2-carboxylic acid framework can be used as a starting material for the synthesis of more complex, fused heterocyclic systems. These hybrid systems often exhibit unique pharmacological profiles.

Pyridazinoindoles: Fused 5H-pyridazino[4,5-b]indoles can be synthesized from indole derivatives. These compounds are designed to possess a planar structure with specific electronic features that may impart cardiotonic and platelet aggregation inhibitory activities.

Indolylthiazolidinones: Thiazolidinone rings can be appended to the indole-2-carboxylic acid scaffold. The synthesis typically involves converting the carboxylic acid to an acid hydrazide, which is then reacted with an aldehyde to form a Schiff base. Cyclization of the Schiff base with thioglycolic acid yields the indolylthiazolidinone. This class of compounds has been explored for various biological activities, including enzyme inhibition.

Impact of Substituent Variation on Chemical Behavior and Potential Bioactivity

The chemical behavior and biological activity of 1-Ethyl-4-methyl-1H-indole-2-carboxylic acid derivatives are highly dependent on the nature and position of substituents on the indole ring.

The presence of an ethyl group at the N1 position and a methyl group at the C4 position influences the molecule's lipophilicity and steric profile. N-alkylation of indoles is a common strategy in medicinal chemistry, as it can significantly impact a compound's pharmacokinetic and pharmacodynamic properties. The alkylation of the indole nitrogen can be achieved using various methods, including the use of alkyl halides in the presence of a base.

Structure-activity relationship (SAR) studies on related indole-2-carboxylic acid derivatives have provided valuable insights:

Substituents at C3: Introduction of substituted anilines at the C3 position via palladium-catalyzed reactions has been explored. The electronic properties of the substituent on the aniline (B41778) ring can modulate the activity.

Substituents at C6: Adding a halogenated benzene ring at the C6 position has been shown to enhance π–π stacking interactions with biological targets.

Modifications of the Carboxylic Acid: Conversion of the carboxylic acid at C2 to an amide or ester can alter the compound's polarity and hydrogen bonding capacity, which in turn affects its biological activity.

The following table summarizes the observed impact of substituent variations on the bioactivity of related indole-2-carboxylic acid scaffolds.

Position of VariationType of SubstituentObserved Impact on BioactivityReference(s)
N1 Alkyl groupsInfluences lipophilicity and pharmacokinetics.
C2 Amide/Ester formationModulates polarity and hydrogen bonding potential.
C3 Substituted anilines, Long alkyl branchesCan improve interaction with hydrophobic pockets in target enzymes.
C6 Halogenated benzene ringsEnhances π–π stacking interactions with target macromolecules.
C7 Nitro groupHas been explored for developing allosteric enzyme inhibitors.

Structure-Based Design Principles for Targeted Chemical Entities

Structure-based drug design is a powerful methodology for developing potent and selective inhibitors based on the indole-2-carboxylic acid scaffold. This approach relies on understanding the three-dimensional structure of the biological target, often obtained through X-ray crystallography or cryo-electron microscopy.

Key principles of structure-based design for these derivatives include:

Exploiting Key Interactions: The design process begins by identifying crucial interactions between a lead compound and its target. For indole-2-carboxylic acids, this often involves the chelation of metal ions by the indole nucleus and the C2-carboxyl group.

Targeting Specific Pockets: The crystal structures of target enzymes often reveal hydrophobic cavities adjacent to the active site. Derivatives can be designed to extend into these pockets to increase binding affinity and selectivity. For example, adding long branches to the indole core can enhance these hydrophobic interactions.

Enhancing π-Stacking: The aromatic nature of the indole ring can be leveraged to create π-stacking interactions with aromatic residues in the target protein or with components of DNA/RNA. This can be further enhanced by adding other aromatic moieties to the scaffold.

Iterative Optimization: The design process is typically iterative. A series of derivatives are designed, synthesized, and biologically evaluated. The SAR data obtained is then used to refine the computational models and design the next generation of compounds with improved properties.

Through these principles, the indole-2-carboxylic acid scaffold has been successfully optimized for various targets, demonstrating its potential as a versatile starting point for the development of targeted chemical entities.

Spectroscopic Characterization and Computational Chemistry of 1 Ethyl 4 Methyl 1h Indole 2 Carboxylic Acid

Advanced Analytical Spectroscopic Techniques for Structural Confirmation (e.g., NMR, Mass Spectrometry, FTIR)

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for mapping the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. The ethyl group at the N1-position would produce a quartet for the methylene (-CH2-) protons and a triplet for the terminal methyl (-CH3) protons. The methyl group at the C4-position would appear as a singlet. The aromatic protons on the indole (B1671886) ring would present as a set of multiplets, with their specific chemical shifts and coupling patterns influenced by the substitution pattern. A broad singlet, often downfield, would correspond to the acidic proton of the carboxylic acid group.

¹³C NMR: The carbon spectrum would confirm the presence of all carbon atoms. Key signals would include those for the carbonyl carbon of the carboxylic acid (typically ~163 ppm), carbons of the indole ring, and the aliphatic carbons of the N-ethyl and C4-methyl groups. mdpi.com

Expected ¹H NMR Chemical Shifts

Functional Group Predicted Chemical Shift (δ, ppm) Multiplicity
Carboxylic Acid (-COOH) > 12.0 Broad Singlet
Aromatic Protons (H5, H6, H7) 6.9 - 7.5 Multiplet
Aromatic Proton (H3) ~7.1 Singlet
N-Ethyl (-NCH₂CH₃) ~4.6 Quartet
C4-Methyl (-CH₃) ~2.5 Singlet
N-Ethyl (-NCH₂CH₃) ~1.4 Triplet

Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) would provide the molecular weight and fragmentation pattern. The molecular ion peak (M⁺) would confirm the compound's molecular mass. Characteristic fragmentation would likely involve the loss of the carboxylic acid group (-COOH, mass 45) and potentially cleavage of the N-ethyl group.

FTIR Spectroscopy: Infrared spectroscopy identifies the functional groups present in the molecule. For 1-Ethyl-4-methyl-1H-indole-2-carboxylic acid, the spectrum would be dominated by a very broad absorption band for the O-H stretch of the carboxylic acid dimer, typically found in the 2500–3300 cm⁻¹ region. mdpi.com A sharp, strong peak corresponding to the carbonyl (C=O) stretch would appear around 1680 cm⁻¹. mdpi.com Other significant bands would include C-H stretching vibrations for the aromatic and aliphatic groups, and C=C stretching vibrations for the indole ring in the fingerprint region. nist.gov

Key Predicted FTIR Absorption Bands

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Carboxylic Acid O-H Stretch 2500 - 3300 (broad)
Carboxylic Acid C=O Stretch ~1680
Aromatic/Aliphatic C-H Stretch 2850 - 3100
Indole Ring C=C Stretch 1450 - 1600

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are powerful tools for probing the electronic characteristics of a molecule. These studies provide a theoretical framework for understanding its stability, reactivity, and electrostatic properties.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons.

A Molecular Electrostatic Potential (MEP) surface map provides a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface, with colors indicating the electrostatic potential. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For 1-Ethyl-4-methyl-1H-indole-2-carboxylic acid, the MEP map would show the most negative potential concentrated around the oxygen atoms of the carboxylic acid group, highlighting their role as primary sites for electrophilic interaction and hydrogen bond acceptance. The most positive potential would be located on the acidic hydrogen of the carboxyl group, identifying it as the primary site for deprotonation and hydrogen bond donation. The indole ring would exhibit intermediate potential, with slight variations due to the substituents.

From the energies of the HOMO and LUMO, several global chemical reactivity descriptors can be calculated to quantify the molecule's reactivity. These parameters, derived from conceptual DFT, include:

Ionization Potential (I): Approximated as -E(HOMO).

Electron Affinity (A): Approximated as -E(LUMO).

Electronegativity (χ): (I + A) / 2. Measures the ability of the molecule to attract electrons.

Chemical Hardness (η): (I - A) / 2. Measures the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): 1 / (2η). The inverse of hardness, indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): χ² / (2η). Measures the propensity of a species to accept electrons.

These calculated parameters provide a quantitative basis for comparing the reactivity of 1-Ethyl-4-methyl-1H-indole-2-carboxylic acid with other related compounds.

Molecular Modeling and Docking Simulations for Interaction Analysis (e.g., ligand-protein binding)

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when bound to the active site of another, typically a larger molecule like a protein. This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action. jocpr.com

While specific docking studies for 1-Ethyl-4-methyl-1H-indole-2-carboxylic acid are not documented, the indole-2-carboxylic acid scaffold is a known pharmacophore that interacts with various biological targets. nih.gov A docking simulation would involve placing the molecule into the binding pocket of a target protein. The simulation's algorithm then explores various conformations and orientations of the ligand, calculating a "docking score" that estimates the binding energy.

Key interactions expected for this molecule within a protein active site would include:

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor (via -OH) and acceptor (via C=O).

Hydrophobic Interactions: The indole ring and the ethyl and methyl substituents provide hydrophobic surfaces that can interact favorably with nonpolar amino acid residues.

π-π Stacking: The aromatic indole ring can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

These simulations can clarify binding modes and provide a rationale for the molecule's biological activity, guiding the design of more potent analogs. jocpr.com

Conformational Analysis and Intermolecular Interactions (e.g., Hydrogen Bonding, Crystal Packing)

The three-dimensional structure and intermolecular interactions of a molecule in its solid state are typically determined by X-ray crystallography. For carboxylic acids, the crystal packing is often dominated by strong hydrogen bonding.

Based on the crystal structures of analogous compounds like ethyl 1H-indole-2-carboxylate, it is highly probable that 1-Ethyl-4-methyl-1H-indole-2-carboxylic acid crystallizes to form centrosymmetric dimers. nih.govresearchgate.net In this arrangement, two molecules are linked by a pair of strong O-H···O hydrogen bonds between their carboxylic acid groups, forming a stable eight-membered ring motif.

Research Applications and Biological Relevance of 1 Ethyl 4 Methyl 1h Indole 2 Carboxylic Acid Derivatives

Building Block Utility in the Synthesis of Complex Organic Molecules

Derivatives of 1-Ethyl-4-methyl-1H-indole-2-carboxylic acid serve as versatile building blocks in the synthesis of more complex organic molecules. The indole-2-carboxylic acid scaffold provides a key structural motif that can be elaborated through various chemical transformations. The ethyl ester, ethyl 1H-indole-2-carboxylate, is a common starting material for these synthetic routes. nih.govresearchgate.net Successful alkylation of the nitrogen atom of ethyl indol-2-carboxylate can be achieved using aqueous potassium hydroxide (B78521) in acetone. mdpi.com This allows for the introduction of various substituents at the N-1 position, a critical step in modifying the electronic and steric properties of the molecule.

Furthermore, the carboxylic acid or ester functional group at the C-2 position is amenable to a range of reactions. For instance, it can be converted to an acyl chloride, which then serves as a reactive intermediate for the formation of amides and other derivatives. nih.gov Hydrazinolysis of the ester yields indol-2-carbohydrazide, which can be further reacted with aldehydes and ketones to form hydrazones, key intermediates in the synthesis of various heterocyclic systems. mdpi.com The C-3 position of the indole (B1671886) ring is also a site for functionalization, often through reactions like the Vilsmeier-Haack formylation, which introduces a formyl group that can be subsequently modified. nih.gov These synthetic handles make indole-2-carboxylic acid derivatives valuable precursors for constructing intricate molecular architectures found in medicinally important compounds. openmedicinalchemistryjournal.com

Precursor for Natural Product Analogues and Biomimetic Synthesis Research (e.g., Alkaloids, (±)-trachelanthamidine)

The indole nucleus is a fundamental component of numerous alkaloids and other natural products. nih.gov Consequently, derivatives of 1-Ethyl-4-methyl-1H-indole-2-carboxylic acid are valuable precursors in the synthesis of natural product analogues. The inherent reactivity of the indole ring system allows for its incorporation into more complex polycyclic structures that mimic naturally occurring compounds.

A notable example of a natural product class that can be accessed from indole precursors is the pyrrolizidine (B1209537) alkaloids. While direct synthesis of (±)-trachelanthamidine from 1-Ethyl-4-methyl-1H-indole-2-carboxylic acid is not explicitly detailed in the provided context, the general strategies for constructing the pyrrolizidine core often involve intermediates that could be derived from functionalized indoles. researchgate.netrsc.org The synthesis of such alkaloids typically involves the formation of a bicyclic system, and the indole scaffold can be a strategic starting point for creating one of the rings. The ability to introduce various substituents on the indole ring and manipulate the carboxylic acid function provides a pathway to generate a diverse range of analogues for biological screening.

Development of Targeted Molecular Probes for Biochemical Pathways

The development of targeted molecular probes is essential for elucidating complex biochemical pathways. Derivatives of 1-Ethyl-4-methyl-1H-indole-2-carboxylic acid hold potential for the design of such probes due to the indole scaffold's ability to interact with biological targets and the possibility of incorporating reporter groups. Photoaffinity ligands, for example, are powerful tools for identifying and characterizing receptor binding sites. The synthesis of these probes often involves the introduction of photoactivatable functionalities, such as aryl azides or benzophenones, into a parent molecule that has affinity for the target. nih.gov

The indole-2-carboxamide framework is a suitable platform for the development of such molecular probes. The carboxylic acid at the C-2 position can be readily converted to an amide, allowing for the attachment of various side chains containing photoactivatable groups. Additionally, the C-3 position can be functionalized to introduce linkers or other moieties that facilitate the labeling of biological macromolecules upon photoactivation. nih.gov This strategic functionalization can lead to the creation of potent and selective molecular probes for studying a variety of biological systems.

Mechanistic Investigations of Potential Biological Activities through Structural Modification

Studies on Enzyme Inhibition Mechanisms (e.g., HIV-1 Integrase Strand Transfer Inhibition)

Derivatives of indole-2-carboxylic acid have been identified as promising scaffolds for the development of inhibitors of HIV-1 integrase, a key enzyme in the viral life cycle. nih.govrsc.org The indole nucleus and the C-2 carboxyl group have been observed to chelate with two magnesium ions within the active site of the integrase enzyme. nih.govmdpi.comnih.gov This chelation is a critical interaction for inhibiting the strand transfer step of viral DNA integration. nih.gov

Structural modifications of the indole-2-carboxylic acid scaffold have been systematically explored to enhance inhibitory potency. For instance, the introduction of a halogenated benzene (B151609) ring at the C-6 position can lead to a π-π stacking interaction with the viral DNA. nih.govrsc.org Furthermore, adding a long branch at the C-3 position can improve interactions with a hydrophobic cavity near the active site of the integrase. mdpi.comnih.gov These structure-activity relationship studies have led to the development of potent inhibitors with IC50 values in the low micromolar and even nanomolar range. nih.govmdpi.comnih.gov One optimized derivative, compound 20a , demonstrated a significantly increased integrase inhibitory effect with an IC50 value of 0.13 μM. mdpi.comnih.gov Another compound, 17a , also showed marked inhibition of integrase with an IC50 value of 3.11 μM. nih.govrsc.org

Inhibitory Activity of Indole-2-Carboxylic Acid Derivatives against HIV-1 Integrase
CompoundModificationIC50 (μM)Key Interaction
Indole-2-carboxylic acid (1)Parent Scaffold32.37Chelation with Mg2+ ions
17aC-6 Halogenated Benzene Ring3.11π–π stacking with viral DNA
20aLong Branch on C-30.13Interaction with hydrophobic cavity

Receptor Antagonism Research (e.g., glycine-binding sites)

Derivatives of indole-2-carboxylic acid have been extensively investigated as antagonists of the N-methyl-D-aspartate (NMDA) receptor, specifically at the glycine (B1666218) modulatory site. nih.govnih.gov These compounds competitively inhibit the potentiation of NMDA-gated currents by glycine. nih.gov The antagonist character of these derivatives has been confirmed through radioligand binding, electrophysiological techniques, and in vivo models of ischemic damage. nih.gov

Structure-activity relationship studies have revealed key features for high affinity at the glycine binding site. Compounds with a chloro group at the C-6 position and a polar, hydrogen-bond-accepting group at the C-3 position of the indole ring tend to exhibit the highest affinity, with Ki values less than 1 microM. nih.gov Schild regression analysis has confirmed that this antagonism is competitive with glycine. nih.gov The development of these antagonists is of significant interest for their potential therapeutic applications in conditions associated with excitotoxic neuronal death, such as stroke and epilepsy. nih.gov Derivatives of 4,6-dichloroindole-2-carboxylic acid are particularly well-known as potent antagonists at the glycine site. ttuhsc.edu

Affinity of Indole-2-Carboxylate (B1230498) Derivatives at the NMDA Receptor Glycine Site
Compound FeatureEffect on AffinityKi Value
Chloro group at C-6Increases affinity< 1 μM
Polar, hydrogen-bond-accepting group at C-3Increases affinity< 1 μM
4,6-dichloro substitutionHigh affinityVaries

Fundamental Investigations into Antioxidant Mechanisms (e.g., lipid peroxidation inhibition)

The antioxidant properties of indole-2-carboxylic acid and its derivatives have been the subject of fundamental investigations. researchgate.net These compounds have shown the ability to inhibit lipid peroxidation, a key process in cellular damage induced by oxidative stress. researchgate.net In studies using tert-butyl hydroperoxide to induce lipid peroxidation, indole-2-carboxylic acid demonstrated a 38% inhibition. researchgate.net

The antioxidant mechanism of indole derivatives is related to their ability to scavenge free radicals. The indole ring system can donate a hydrogen atom to neutralize reactive oxygen species, thereby preventing damage to lipids and other biomolecules. researchgate.net The synthesis of novel indole-2-carboxylic acid analogues has been pursued to enhance their antioxidant potential. eurjchem.com For example, N-substituted derivatives and indole-2-carboxamides have been synthesized and screened for their antioxidant activity, with some compounds showing enhanced efficacy. eurjchem.com These studies contribute to a deeper understanding of the structure-antioxidant activity relationship of indole derivatives and their potential as protective agents against oxidative damage.

Exploration of New Chemical Space for Future Research

The indole-2-carboxylic acid scaffold serves as a "privileged" structure in medicinal chemistry, meaning it is a versatile framework capable of interacting with a wide range of biological targets. nih.gov The exploration of new chemical space around this core, particularly for derivatives of 1-ethyl-4-methyl-1H-indole-2-carboxylic acid, is a key strategy for developing novel therapeutic agents with enhanced potency, selectivity, and improved pharmacokinetic properties. acs.org Future research directions are focused on systematic structural modifications to expand the chemical diversity of these compounds and to uncover new biological activities.

A primary area of exploration involves the strategic modification of various positions on the indole ring system. For instance, derivatization of the indole-3-carboxylic acid group has been a fruitful avenue. nih.gov One study explored replacing an acylhydrazone linker with a urea (B33335) counterpart, which led to a significant improvement in the submicromolar activities of the resulting compounds as autotaxin (ATX) inhibitors. nih.gov Further modification, such as replacing a thiazole (B1198619) ring with a benzamide (B126) group, identified a derivative with a 4-hydroxy piperidine (B6355638) fragment that exhibited a potent IC₅₀ value of 2.3 nM. nih.gov

Another key strategy is the introduction of different substituents at various positions on the indole core to probe the structure-activity relationship (SAR). For example, in the development of anti-Trypanosoma cruzi agents, it was found that small, aliphatic, electron-donating groups at the 5' position of the indole core were favored for potency. acs.org Conversely, analogs with electron-withdrawing groups like halogens were inactive. acs.org

In the pursuit of novel HIV-1 integrase strand transfer inhibitors (INSTIs), structural optimization of an indole-2-carboxylic acid lead compound has demonstrated the importance of substitutions at the C3 and C6 positions. mdpi.com The introduction of a long-chain substituent at the C3 position and halogenated anilines at the C6 position markedly improved the inhibitory effect against the integrase enzyme, likely by enhancing interactions with a hydrophobic cavity and forming π-π stacking interactions with viral DNA, respectively. mdpi.comnih.gov One optimized derivative, 20a , showed a significantly increased integrase inhibitory effect, with an IC₅₀ value of 0.13 μM. mdpi.com

The synthesis of novel indole-2-carboxamides is another promising direction. By converting the carboxylic acid to an acid chloride and subsequently coupling it with various substituted anilines, new series of compounds have been generated and screened for activities such as antioxidant potential. eurjchem.com This approach allows for the rapid generation of a library of diverse compounds for biological screening.

Table of Selected Indole-2-Carboxylic Acid Derivatives and Their Biological Targets

CompoundTarget/ActivityIC₅₀/EC₅₀
Compound 24 ATX inhibitor2.3 nM
Compound 20a HIV-1 Integrase inhibitor0.13 μM
Compound 17a HIV-1 Integrase inhibitor3.11 μM
Compound 1 Tubulin polymerization inhibitor5.0 µM
Compound 29 Bcl-2 and Mcl-1 inhibitor7.63 μM (Bcl-2), 1.53 μM (Mcl-1)
Compound 42 HDAC1 and HDAC6 inhibitor1.16 nM (HDAC1), 2.30 nM (HDAC6)
Compound 46 14-3-3η protein binderPotent inhibitory activities
Compound 9a Cytotoxic against AT/RT cells0.89 and 1.81 μM

Conclusion and Future Directions in 1 Ethyl 4 Methyl 1h Indole 2 Carboxylic Acid Research

Summary of Key Academic Contributions and Research Insights

The academic significance of indole-2-carboxylic acid derivatives lies in their versatile biological activities, which positions them as privileged scaffolds in drug discovery. mdpi.com Research has consistently demonstrated their potential across various therapeutic areas:

Antiviral Agents: A significant body of research has focused on indole-2-carboxylic acid derivatives as potent inhibitors of viral enzymes. For instance, derivatives of this scaffold have been designed and synthesized as novel HIV-1 integrase strand transfer inhibitors. mdpi.comrsc.orgrsc.orgnih.gov These compounds function by chelating with magnesium ions in the active site of the integrase enzyme, thereby inhibiting viral replication. mdpi.comrsc.orgrsc.orgnih.gov This line of research highlights the potential of N-substituted indole-2-carboxylic acids, such as the 1-ethyl derivative, to be explored for similar antiviral properties.

Anticancer Agents: The indole (B1671886) nucleus is a common feature in many anticancer agents. mdpi.comnih.gov Derivatives of indole-2-carboxylic acid have been investigated for their ability to target various biological pathways involved in cancer progression. mdpi.com For example, some derivatives have been evaluated for their antiproliferative activity against various cancer cell lines, including those of pediatric brain tumors. nih.gov The structural versatility of the indole ring allows for modifications that can lead to compounds with enhanced and selective cytotoxicity towards cancer cells. acs.org

Antioxidant Properties: Certain analogues of indole-2-carboxylic acid have been synthesized and screened for their antioxidant activities. eurjchem.com These studies suggest that the indole scaffold can be functionalized to develop compounds capable of mitigating oxidative stress, which is implicated in a wide range of diseases.

The general synthetic route to N-alkylated indole-2-carboxylic acids often involves the alkylation of the indole nitrogen of an ethyl indole-2-carboxylate (B1230498) precursor, followed by hydrolysis of the ester. mdpi.com This established methodology provides a reliable pathway for the synthesis of compounds like 1-Ethyl-4-methyl-1H-indole-2-carboxylic acid, making it an accessible target for further investigation.

Unresolved Challenges and Promising Avenues for Chemical Exploration

Despite the broad interest in indole derivatives, specific challenges and unexplored areas remain, particularly for a less-studied compound like 1-Ethyl-4-methyl-1H-indole-2-carboxylic acid.

Unresolved Challenges:

Regiospecific Functionalization: The selective functionalization of the indole ring, particularly at positions other than 3, can be challenging. clockss.org For 1-Ethyl-4-methyl-1H-indole-2-carboxylic acid, further substitution on the benzene (B151609) ring (positions 5, 6, and 7) would require careful selection of synthetic strategies to achieve the desired regioselectivity.

Structure-Activity Relationship (SAR) Elucidation: Due to the limited research on this specific compound, its structure-activity relationships are largely unknown. A significant challenge will be to systematically synthesize analogues with variations at the 1-ethyl and 4-methyl positions, as well as on the benzene ring, to understand how these modifications influence biological activity.

Metabolic Stability: The metabolic fate of N-alkylated indoles can be a concern in drug development. The ethyl group at the 1-position could be susceptible to metabolic oxidation, which might affect the compound's pharmacokinetic profile.

Promising Avenues for Chemical Exploration:

Exploration of Diverse Biological Targets: While research on related compounds has focused on antiviral and anticancer activities, the therapeutic potential of 1-Ethyl-4-methyl-1H-indole-2-carboxylic acid against other targets remains largely unexplored. Promising areas include its evaluation as an anti-inflammatory, antimicrobial, or neuroprotective agent. nih.gov

Development of Novel Synthetic Methodologies: The development of more efficient and greener synthetic routes to substituted indole-2-carboxylic acids is an ongoing area of research. This could involve the use of novel catalysts or flow chemistry techniques to improve yields and reduce environmental impact.

Fragment-Based Drug Design: The indole-2-carboxylic acid core can serve as a valuable fragment in fragment-based drug design campaigns. nih.gov By combining this core with other pharmacophoric fragments, novel compounds with improved potency and selectivity for specific biological targets could be discovered.

Prospects for Advanced Methodologies and Interdisciplinary Research

The future of research on 1-Ethyl-4-methyl-1H-indole-2-carboxylic acid and its analogues will likely be shaped by the integration of advanced methodologies and interdisciplinary collaborations.

Computational Chemistry and Molecular Modeling: In silico methods, such as molecular docking and virtual screening, can play a crucial role in identifying potential biological targets for this compound and in guiding the design of more potent analogues. mdpi.comnih.gov These computational approaches can help to prioritize synthetic efforts and accelerate the drug discovery process.

High-Throughput Screening (HTS): Screening 1-Ethyl-4-methyl-1H-indole-2-carboxylic acid and a library of its derivatives against a wide range of biological targets using HTS technologies could rapidly identify novel biological activities. This unbiased approach could uncover unexpected therapeutic applications.

Chemical Biology and Proteomics: Interdisciplinary research involving chemical biologists and proteomic specialists could help to elucidate the mechanism of action of this compound. Techniques such as affinity chromatography and mass spectrometry-based proteomics can be used to identify the specific protein targets with which the compound interacts within a cell.

Materials Science and Drug Delivery: The incorporation of indole derivatives into novel materials for applications such as antifouling coatings has been explored. researchgate.net Future research could investigate the potential of 1-Ethyl-4-methyl-1H-indole-2-carboxylic acid in the development of functional materials or as a component of targeted drug delivery systems.

Q & A

Q. What synthetic routes are effective for synthesizing 1-ethyl-4-methyl-1H-indole-2-carboxylic acid and its derivatives?

Methodological Answer: A common approach involves condensation reactions using acetic acid as both solvent and catalyst. For example, refluxing 3-formyl-1H-indole-2-carboxylic acid derivatives with amino-thiazolone precursors in acetic acid yields indole-thiazole hybrids . Alkylation strategies, such as reacting 4-methylindole with ethyl chloroacetate in the presence of a base (e.g., NaH or K₂CO₃), can introduce ester groups at the indole’s 2-position, which can later be hydrolyzed to carboxylic acids . Key steps include monitoring reaction progress via TLC and purifying products via recrystallization (e.g., using DMF/acetic acid mixtures) .

Q. How can researchers determine the physicochemical properties of this compound when experimental data are scarce?

Methodological Answer: Use computational tools to predict properties like pKa, boiling point, and density. For instance, PubChem’s Predicted Property Data (e.g., acid dissociation constants, partition coefficients) can guide experimental design . Experimentally, determine melting points via differential scanning calorimetry (DSC) and solubility profiles using shake-flask methods in solvents like ethanol, DMSO, or water. Validate predictions with HPLC-based purity assays .

Q. What analytical techniques are recommended for characterizing this compound’s structure and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substituent positions (e.g., ethyl and methyl groups at positions 1 and 4).
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., C₁₂H₁₃NO₂ has a theoretical exact mass of 203.0946 g/mol).
  • Infrared Spectroscopy (IR): Identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and indole N-H (~3400 cm⁻¹) bands .
  • HPLC: Quantify purity using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can conflicting data on stability and reactivity be resolved during synthesis optimization?

Methodological Answer: Perform stability studies under varying conditions (pH, temperature, light). For example:

  • Thermogravimetric Analysis (TGA): Assess decomposition temperatures.
  • Forced Degradation Studies: Expose the compound to acidic/basic conditions (e.g., 0.1 M HCl/NaOH at 60°C for 24 hours) and analyze degradation products via LC-MS .
  • Reactivity Screening: Test compatibility with common reagents (e.g., oxidants, reducing agents) to identify hazardous byproducts .

Q. What strategies mitigate challenges in achieving regioselective alkylation at the indole’s 1-position?

Methodological Answer:

  • Protecting Group Chemistry: Temporarily block reactive sites (e.g., carboxylic acid at position 2) using tert-butyl esters, which can be removed post-alkylation .
  • Catalytic Approaches: Use transition-metal catalysts (e.g., Pd/Cu) to direct ethyl group addition. For example, Pd-mediated cross-coupling with ethyl halides can enhance selectivity .
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF) improve reaction homogeneity and reduce side reactions .

Q. How can in vitro toxicity profiles be systematically evaluated for this compound?

Methodological Answer:

  • Cytotoxicity Assays: Use MTT/WST-1 assays on human cell lines (e.g., HEK293, HepG2) to measure IC₅₀ values .
  • Genotoxicity Screening: Perform Ames tests (bacterial reverse mutation assay) to assess mutagenic potential .
  • Enzyme Inhibition Studies: Evaluate interactions with cytochrome P450 isoforms (e.g., CYP3A4) using fluorometric kits .

Methodological Challenges and Contradictions

Q. How to address discrepancies in predicted vs. experimental physicochemical data?

Methodological Answer:

  • Calibration with Analogues: Compare results with structurally similar compounds (e.g., ethyl indole-2-carboxylate derivatives) to identify systematic errors in predictions .
  • Advanced Simulations: Use density functional theory (DFT) to refine computational models for pKa and solubility .
  • Multi-Lab Validation: Collaborate to standardize experimental protocols (e.g., USP guidelines for melting point determination) .

Q. What experimental designs are optimal for studying the compound’s reactivity in biological systems?

Methodological Answer:

  • Isotopic Labeling: Synthesize ¹³C-labeled derivatives to track metabolic pathways via NMR or mass spectrometry .
  • Molecular Docking: Model interactions with biological targets (e.g., kinases, GPCRs) using software like AutoDock Vina .
  • Inhibitor Profiling: Screen against kinase panels to identify off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.